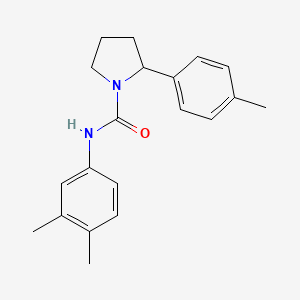
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide, commonly known as DMPP, is a chemical compound with potential applications in scientific research. It is a pyrrolidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
DMPP acts as an agonist for nicotinic acetylcholine receptors, specifically the α7 subtype. When DMPP binds to these receptors, it causes a conformational change that opens the ion channel and allows the influx of calcium ions. This leads to the activation of downstream signaling pathways, including the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
DMPP has been shown to have a variety of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the modulation of neurotransmitter release, and the enhancement of synaptic plasticity. It has also been shown to improve cognitive function in animal models, potentially through its effects on nicotinic receptors in the hippocampus and prefrontal cortex.
実験室実験の利点と制限
One advantage of using DMPP in lab experiments is its specificity for the α7 subtype of nicotinic acetylcholine receptors, which allows for the selective activation of these receptors without affecting other subtypes. However, DMPP has a relatively short half-life and may require frequent administration in experiments. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which should be taken into account in experimental design.
将来の方向性
There are several future directions for research on DMPP, including the development of more selective and potent agonists for nicotinic acetylcholine receptors, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the cognitive-enhancing effects of DMPP and to determine its safety and efficacy in human subjects.
In conclusion, DMPP is a pyrrolidine derivative with potential applications in scientific research, particularly in the field of neuroscience. Its mechanism of action, physiological effects, and advantages and limitations for lab experiments have been studied in detail, and there are several future directions for research on this compound. By continuing to investigate the properties and applications of DMPP, we may gain a better understanding of the role of nicotinic acetylcholine receptors in neurological function and develop new treatments for neurological disorders.
合成法
DMPP can be synthesized through various methods, including the reaction of 3,4-dimethylbenzaldehyde and 4-methylphenylacetonitrile with pyrrolidine in the presence of a catalyst. Another method involves the reaction of 3,4-dimethylbenzoyl chloride and 4-methylphenylacetonitrile with pyrrolidine in the presence of a base. The purity and yield of DMPP can be improved through various purification techniques, such as recrystallization and chromatography.
科学的研究の応用
DMPP has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as an agonist for nicotinic acetylcholine receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity. DMPP can be used to study the effects of nicotinic receptor activation on neuronal activity, as well as the role of these receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-6-9-17(10-7-14)19-5-4-12-22(19)20(23)21-18-11-8-15(2)16(3)13-18/h6-11,13,19H,4-5,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPWVYVSGLTPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

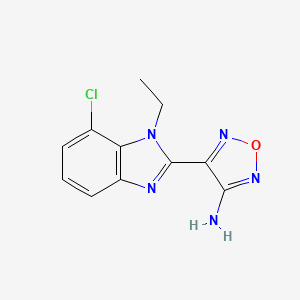
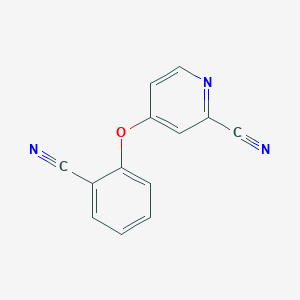
![N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7560227.png)
![1-[2-Fluoro-4-(1-hydroxyethyl)phenyl]piperidine-2-carboxamide](/img/structure/B7560233.png)
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)
![3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560257.png)
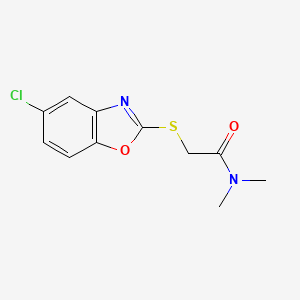
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)

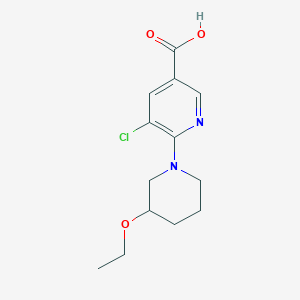
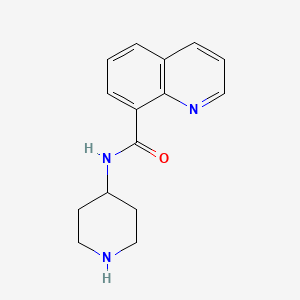
![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)

